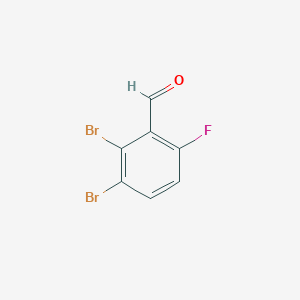

2,3-Dibromo-6-fluorobenzaldehyde

Description

BenchChem offers high-quality 2,3-Dibromo-6-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-6-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVVPBMPZHXDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302994 | |

| Record name | 2,3-Dibromo-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114809-15-2 | |

| Record name | 2,3-Dibromo-6-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Brominated Fluorobenzaldehydes

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of the Physical Properties of 2,3-Dibromo-6-fluorobenzaldehyde and Related Isomers

This technical document addresses the inquiry regarding the physical properties of 2,3-Dibromo-6-fluorobenzaldehyde. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no publicly accessible data for the physical properties of the specific isomer, 2,3-Dibromo-6-fluorobenzaldehyde. This suggests that the compound may be novel, not yet synthesized, or not commercially available, and therefore its characteristics have not been documented.

However, to provide valuable context and data for researchers working with related structures, this guide presents a summary of the known physical properties of several commercially available and structurally similar isomers of dibromo- and monobromo-fluorobenzaldehyde. Understanding the properties of these related compounds can offer insights into the potential characteristics of the target molecule and serve as a useful reference for synthetic and developmental chemistry.

Comparative Physical Properties of Brominated Fluorobenzaldehyde Isomers

The following table summarizes the key physical properties of various brominated fluorobenzaldehyde isomers. This data has been compiled from a variety of chemical supplier catalogs and safety data sheets.

| Property | 2-Bromo-6-fluorobenzaldehyde | 2,4-Dibromo-6-fluorobenzaldehyde | 3,6-Dibromo-2-fluorobenzaldehyde |

| CAS Number | 360575-28-6[1][2] | 205683-34-7[3][4] | 870703-68-7 |

| Molecular Formula | C₇H₄BrFO[1] | C₇H₃Br₂FO[3][4] | C₇H₃Br₂FO |

| Molecular Weight | 203.01 g/mol [1] | 281.91 g/mol [3][4] | 281.90 g/mol |

| Appearance | Powder[2] | Solid | Solid |

| Melting Point | 43-47 °C[2] | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

| Purity | ≥96% | ≥97%[3][4] | 97% |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively published in peer-reviewed literature for these specific compounds. The data is primarily sourced from quality control documentation provided by chemical suppliers. Standard analytical methods for determining melting point (e.g., capillary melting point apparatus), molecular weight (e.g., mass spectrometry), and purity (e.g., High-Performance Liquid Chromatography [HPLC] or Gas Chromatography [GC]) are typically employed. For definitive and reproducible experimental procedures, it is recommended to consult standard analytical chemistry texts and pharmacopeial guidelines.

Signaling Pathways and Experimental Workflows

A search of the scientific literature did not yield any information regarding signaling pathways or specific experimental workflows in which 2,3-Dibromo-6-fluorobenzaldehyde or its closely related isomers are directly involved. These compounds are typically utilized as building blocks in organic synthesis.

To illustrate a generalized workflow for the characterization of a novel chemical entity, the following conceptual diagram is provided.

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

References

A Comprehensive Technical Guide to 2,3-Dibromo-6-fluorobenzaldehyde

This document provides an in-depth overview of 2,3-Dibromo-6-fluorobenzaldehyde, a halogenated aromatic aldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers its chemical identity, physical and chemical properties, and a representative synthetic workflow.

Chemical Identity and Structure

2,3-Dibromo-6-fluorobenzaldehyde is a substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with an aldehyde group (-CHO), two bromine atoms at positions 2 and 3, and a fluorine atom at position 6.

-

IUPAC Name: 2,3-Dibromo-6-fluorobenzaldehyde

-

CAS Number: 1114809-15-2[1]

-

Molecular Formula: C₇H₃Br₂FO[1]

Below is a diagram illustrating the logical relationship between the compound's name and its structural components.

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including reaction setups and purification protocols.

| Property | Value |

| Molecular Weight | 281.9 g/mol [1] |

| Boiling Point | 282.9 ± 35.0 °C (Predicted)[1] |

| Density | 2.047 ± 0.06 g/cm³ (Predicted)[1] |

| Molecular Formula | C₇H₃Br₂FO[1] |

| CAS Number | 1114809-15-2[1] |

Synthesis and Experimental Protocols

The workflow for such a synthesis can be generalized into two main stages:

-

Halogenation of the Benzylic Position: The starting material, a substituted toluene, undergoes radical bromination at the methyl group to form a benzyl bromide intermediate.

-

Oxidation to Aldehyde: The resulting benzyl bromide is then oxidized to the final benzaldehyde product.

The following diagram illustrates a generalized experimental workflow based on this two-step synthesis approach.

Detailed Methodology (Adapted from a similar synthesis[2]):

Step 1: Preparation of 2-Bromo-6-fluorobenzyl bromide

-

In a suitable reaction vessel, charge 2-bromo-6-fluorotoluene and hydrobromic acid in an appropriate organic or inorganic solvent.

-

Under light exposure to facilitate radical initiation, slowly add hydrogen peroxide dropwise to the mixture.

-

Allow the reaction to proceed for a period of 6 to 24 hours.

-

Upon completion, quench the reaction and wash the solution sequentially with a saturated sodium sulfite solution and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-bromo-6-fluorobenzyl bromide intermediate.

Step 2: Oxidation to 2-Bromo-6-fluorobenzaldehyde

-

To the benzyl bromide intermediate from the previous step, add dimethyl sulfoxide (DMSO) and an inorganic base (e.g., sodium bicarbonate).

-

Heat the reaction mixture to approximately 95°C and maintain for 3 to 8 hours.

-

After the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product via silica gel column chromatography to obtain the final 2-bromo-6-fluorobenzaldehyde.

This synthetic route highlights a practical method for obtaining halogenated benzaldehydes, which are key building blocks in the development of novel chemical entities.

References

Technical Guide: 2,3-Dibromo-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1114809-15-2

This technical guide provides a summary of the available information on 2,3-Dibromo-6-fluorobenzaldehyde, a halogenated aromatic aldehyde. Due to the limited publicly available data for this specific isomer, this document also includes generalized experimental protocols and a theoretical synthesis pathway relevant to compounds of this class.

Chemical and Physical Properties

Quantitative data for 2,3-Dibromo-6-fluorobenzaldehyde is not extensively documented in publicly accessible literature. The following table summarizes the available information. For comparison, data for the related, more studied isomer, 2-Bromo-6-fluorobenzaldehyde, is included to provide context.

| Property | 2,3-Dibromo-6-fluorobenzaldehyde | 2-Bromo-6-fluorobenzaldehyde (Isomer for Comparison) |

| CAS Number | 1114809-15-2[1][2][3][4][5] | 360575-28-6 |

| Molecular Formula | C₇H₃Br₂FO[1][4] | C₇H₄BrFO |

| Molecular Weight | 281.90 g/mol [4] | 203.01 g/mol |

| Purity | ≥97% (as offered by some suppliers)[2] | ~96% |

| Appearance | Not available | Powder |

| Melting Point | Not available[6] | 43-47 °C |

| Boiling Point | Not available[6] | >110 °C (closed cup) |

| Storage Conditions | Sealed in dry, 2-8°C[1] | Room temperature |

Note: Some suppliers may offer spectral data such as NMR, HPLC, and LC-MS for 2,3-Dibromo-6-fluorobenzaldehyde upon request[1].

Applications in Research and Drug Development

While specific applications for 2,3-Dibromo-6-fluorobenzaldehyde are not detailed in the available literature, halogenated benzaldehydes, in general, are valuable intermediates in organic synthesis. They serve as building blocks for more complex molecules in various fields:

-

Pharmaceutical Synthesis: These compounds are often used in the synthesis of biologically active molecules, including potential anti-cancer and anti-inflammatory agents[7]. The bromine and fluorine substituents can influence the molecule's electrophilic character, providing versatile reactivity for creating novel drug candidates[7].

-

Agrochemical Research: Similar to pharmaceutical applications, halogenated benzaldehydes can be precursors to new pesticides and herbicides.

-

Materials Science: They can be used in the development of advanced materials, such as polymers and organic light-emitting diodes (OLEDs)[7].

Experimental Protocols

Example Generalized Synthesis Protocol (based on the synthesis of 2-Bromo-6-fluorobenzaldehyde):

This protocol describes a two-step process involving the bromination of a toluene precursor followed by oxidation to the aldehyde.

Step 1: Bromination of the Benzylic Position

-

In a suitable reaction vessel, 2-bromo-6-fluorotoluene is dissolved in an organic solvent (e.g., chloroform, cyclohexane) or an inorganic solvent (e.g., water)[8][9].

-

Hydrobromic acid and hydrogen peroxide are added to the solution[8][9].

-

The reaction mixture is subjected to light exposure (e.g., using a 1000W tungsten-iodine lamp) to initiate the radical bromination at the methyl group[8].

-

Upon completion, the reaction mixture is washed with a saturated sodium sulfite solution and then with water[8][9].

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-bromo-6-fluorobenzyl bromide[8][9].

Step 2: Kornblum Oxidation to the Aldehyde

-

The 2-bromo-6-fluorobenzyl bromide obtained in the previous step is dissolved in dimethyl sulfoxide (DMSO)[8][9].

-

An inorganic base, such as sodium bicarbonate, is added to the solution[8][9].

-

The reaction mixture is heated to approximately 95°C for 3 to 8 hours[8][9].

-

After the reaction is complete, the mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate)[8][9].

-

The organic layer is washed with water and saturated brine, then dried over anhydrous sodium sulfate[8][9].

-

The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel column chromatography to obtain 2-bromo-6-fluorobenzaldehyde[8][9].

Disclaimer: This is a generalized protocol for a related isomer. The synthesis of 2,3-Dibromo-6-fluorobenzaldehyde would require a different starting material and potentially different reaction conditions.

Visualizations

Theoretical Synthesis Pathway

The following diagram illustrates a plausible, though not experimentally verified, synthetic route for 2,3-Dibromo-6-fluorobenzaldehyde, starting from a commercially available precursor.

Caption: A potential two-step synthesis of 2,3-Dibromo-6-fluorobenzaldehyde.

General Experimental Workflow for Compound Characterization

This diagram outlines a typical workflow for the synthesis and characterization of a novel or sparsely documented chemical compound like 2,3-Dibromo-6-fluorobenzaldehyde.

Caption: A standard workflow for the synthesis and characterization of a chemical compound.

References

- 1. 1114809-15-2|2,3-Dibromo-6-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Buy 4-Methoxy-piperidine-4-carbonitrile hydrochloride (EVT-1720837) | 1082040-34-3 [evitachem.com]

- 4. chemscene.com [chemscene.com]

- 5. 1114809-15-2 | 2,3-Dibromo-6-fluorobenzaldehyde | Boroncore [boroncore.com]

- 6. 1114809-15-2|2,3-Dibromo-6-fluorobenzaldehyde|2,3-Dibromo-6-fluorobenzaldehyde|-范德生物科技公司 [bio-fount.com]

- 7. nbinno.com [nbinno.com]

- 8. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 9. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to Halogenated Fluorobenzaldehydes: Focus on 2-Bromo-6-fluorobenzaldehyde

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and organic synthesis. While the specific isomer 2,3-Dibromo-6-fluorobenzaldehyde is not widely documented in commercially available databases, this paper will focus on the closely related and well-characterized compound, 2-Bromo-6-fluorobenzaldehyde. This compound is a vital intermediate in the synthesis of complex organic molecules and serves as a representative example of the broader class of halogenated fluorobenzaldehydes. Its unique substitution pattern offers versatile reactivity, making it a valuable building block in the creation of novel pharmaceutical agents and advanced materials.[1] This guide will cover its chemical properties, synthesis protocols, and key applications.

Chemical Identity and Properties

2-Bromo-6-fluorobenzaldehyde is an aromatic compound featuring bromine and fluorine substituents, which enhance its electrophilic character.[1] This dual halogenation allows for a diverse range of chemical transformations, positioning it as an indispensable tool in modern organic synthesis.[1]

Table 1: Physicochemical Properties of 2-Bromo-6-fluorobenzaldehyde

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrFO | [2] |

| Molecular Weight | 203.01 g/mol | [2] |

| CAS Number | 360575-28-6 | [2] |

| Appearance | Powder | |

| Melting Point | 43-47 °C | |

| Purity | ≥96% | |

| InChI Key | PJNILWKRAKKEQM-UHFFFAOYSA-N | [2] |

| SMILES String | Fc1cccc(Br)c1C=O |

A variety of other isomers exist, each with its own distinct properties and applications. A comparative summary of a few related compounds is presented below.

Table 2: Properties of Related Halogenated Fluorobenzaldehydes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,4-Dibromo-6-fluorobenzaldehyde | C₇H₃Br₂FO | 281.91 | 205683-34-7[3] |

| 3,6-Dibromo-2-fluorobenzaldehyde | C₇H₃Br₂FO | 281.90 | 870703-68-7[4] |

| 6-Bromo-2,3-difluorobenzaldehyde | C H₃BrF₂O | 221.00 | 360576-04-1[5] |

| 3-Bromo-6-chloro-2-fluorobenzaldehyde | C₇H₃BrClFO | 237.46 | 886615-30-1 |

Experimental Protocols: Synthesis of 2-Bromo-6-fluorobenzaldehyde

A documented method for the preparation of 2-Bromo-6-fluorobenzaldehyde involves a two-step process starting from 2-bromo-6-fluorotoluene. This process is advantageous due to its operational simplicity, lower cost, and straightforward post-processing, yielding a product with a purity of ≥99.0%.[6][7]

Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide

-

Reaction Setup: In a suitable reaction vessel, charge 2-bromo-6-fluorotoluene and an organic or inorganic solvent.

-

Addition of Reagents: Add hydrobromic acid to the mixture.

-

Initiation: Under light conditions, slowly add hydrogen peroxide dropwise to initiate the reaction. The reaction of hydrobromic acid and hydrogen peroxide generates bromine radicals in situ.[7]

-

Reaction Conditions: Allow the reaction to proceed for 6 to 24 hours.

-

Work-up:

-

Wash the reaction solution with a saturated sodium sulfite solution.

-

Follow with a water wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide.[6]

-

Step 2: Kornblum Oxidation to 2-Bromo-6-fluorobenzaldehyde

-

Reaction Setup: To the 2-bromo-6-fluorobenzyl bromide obtained in the previous step, add dimethyl sulfoxide (DMSO) and an inorganic compound (e.g., sodium bicarbonate).[6]

-

Reaction Conditions: Control the reaction temperature at 70-100 °C and allow the reaction to proceed for 2-15 hours.[6]

-

Work-up:

-

Pour the reaction solution into ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.[6]

-

-

Purification: Evaporate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield 2-bromo-6-fluorobenzaldehyde.[6]

Applications in Research and Development

2-Bromo-6-fluorobenzaldehyde is a key building block in several areas of chemical research and development, primarily due to its versatile reactivity.[1]

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of biologically active compounds. Its structure is incorporated into novel drug candidates, including potential anti-cancer and anti-inflammatory agents.[1]

-

Material Science: This compound contributes to the development of advanced materials, such as specialized polymers and nanostructures.[1]

-

Organic Electronics: It is utilized in the production of organic light-emitting diodes (OLEDs) and organic photovoltaics, contributing to advancements in display and solar cell technologies.[1]

Diagrams

The following diagrams illustrate the logical workflow of the synthesis process described above.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3,6-二溴-2-氟代苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6-Bromo-2,3-difluorobenzaldehyde | C7H3BrF2O | CID 9877851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

Synthesis of 2,3-Dibromo-6-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 2,3-Dibromo-6-fluorobenzaldehyde, a key intermediate in the development of novel therapeutics and advanced materials. This document provides a comprehensive overview of a plausible synthetic route, complete with detailed experimental protocols and quantitative data derived from analogous reactions.

Proposed Synthesis Pathway

A direct, experimentally validated synthesis of 2,3-Dibromo-6-fluorobenzaldehyde is not extensively reported in publicly available literature. However, a robust and logical two-step pathway can be proposed based on well-established organic synthesis methodologies. The proposed route commences with the electrophilic bromination of commercially available 2-bromo-6-fluorotoluene to yield 2,3-dibromo-6-fluorotoluene, followed by the oxidation of the methyl group to the target aldehyde.

Spectroscopic and Structural Elucidation of 2,3-Dibromo-6-fluorobenzaldehyde: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2,3-Dibromo-6-fluorobenzaldehyde. The information is intended to assist researchers in the identification and characterization of this compound. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,3-Dibromo-6-fluorobenzaldehyde. These predictions are derived from the known spectral properties of related substituted benzaldehydes.

Table 1: Predicted ¹H NMR Data for 2,3-Dibromo-6-fluorobenzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehyde (-CHO) |

| ~7.7 - 7.9 | t, J ≈ 8.0 Hz | 1H | Aromatic H |

| ~7.4 - 7.6 | (d, J ≈ 8.0 Hz) | 1H | Aromatic H |

Predicted in a standard deuterated solvent such as CDCl₃.

Table 2: Predicted ¹³C NMR Data for 2,3-Dibromo-6-fluorobenzaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| ~187 | Carbonyl (C=O) |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~138 | Aromatic C-H |

| ~135 | Aromatic C-CHO |

| ~128 | Aromatic C-H |

| ~125 (d, J ≈ 20 Hz) | Aromatic C-Br |

| ~118 (d, J ≈ 5 Hz) | Aromatic C-Br |

Predicted in a standard deuterated solvent such as CDCl₃.

Table 3: Predicted FT-IR Data for 2,3-Dibromo-6-fluorobenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium, Weak | C-H stretch (aldehyde) |

| ~1710 | Strong | C=O stretch (carbonyl) |

| ~1580, ~1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~1050 | Medium | In-plane C-H bend |

| ~800 | Strong | Out-of-plane C-H bend |

| ~600 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data for 2,3-Dibromo-6-fluorobenzaldehyde

| m/z | Relative Abundance | Assignment |

| 280, 282, 284 | ~1:2:1 | [M]⁺ (Molecular ion with Br isotopes) |

| 279, 281, 283 | Variable | [M-H]⁺ |

| 251, 253, 255 | Variable | [M-CHO]⁺ |

| 201, 203 | Variable | [M-Br]⁺ |

| 122 | Variable | [M-2Br]⁺ |

The characteristic isotopic pattern of two bromine atoms (⁷⁹Br and ⁸¹Br) results in a distinctive 1:2:1 ratio for the molecular ion peak.[1][2][3][4][5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for specific samples and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Sample of 2,3-Dibromo-6-fluorobenzaldehyde (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., 90° pulse).

-

Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically several hundred to thousands).

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Sample of 2,3-Dibromo-6-fluorobenzaldehyde

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[6][7]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.[6][7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass spectrometer with an Electron Ionization (EI) source.[8][9][10][11][12]

-

Direct insertion probe or Gas Chromatography (GC) inlet

-

Sample of 2,3-Dibromo-6-fluorobenzaldehyde

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe can be used, which is heated to volatilize the sample.[12] Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a GC inlet.[12]

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source.[8][10] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. The isotopic distribution for bromine should be clearly visible.[1][2][3][4][5]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. savemyexams.com [savemyexams.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. docbrown.info [docbrown.info]

- 6. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 7. pharmapath.in [pharmapath.in]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. as.uky.edu [as.uky.edu]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Reactivity of 2,3-Dibromo-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and expected reactivity of 2,3-Dibromo-6-fluorobenzaldehyde. Due to the limited availability of specific experimental data for this particular isomer, this document leverages data from closely related, well-characterized analogs to predict its behavior in various chemical transformations. The guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug discovery by offering insights into the molecule's structural features, potential reaction pathways, and synthetic utility. While quantitative data for the title compound is scarce, this guide presents available information for similar compounds to offer a comparative context.

Introduction

2,3-Dibromo-6-fluorobenzaldehyde is a halogenated aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The presence of three distinct halogen substituents on the benzene ring, coupled with the reactive aldehyde functionality, offers a versatile platform for a wide range of chemical modifications. The interplay of the electron-withdrawing and directing effects of the bromine and fluorine atoms governs the reactivity of both the aromatic ring and the aldehyde group. This guide will explore these aspects in detail, providing a theoretical framework and practical considerations for the utilization of this compound in organic synthesis.

Chemical and Physical Properties

Specific experimental data for 2,3-Dibromo-6-fluorobenzaldehyde is not widely available in the public domain. However, we can infer its properties from its structure and by comparing it to related compounds.

Table 1: Physicochemical Properties of 2,3-Dibromo-6-fluorobenzaldehyde and Related Analogs

| Property | 2,3-Dibromo-6-fluorobenzaldehyde | 2-Bromo-6-fluorobenzaldehyde[1][2][3] | 2,4-Dibromo-6-fluorobenzaldehyde[4][5] |

| CAS Number | 1114809-15-2[6][7] | 360575-28-6[1][2][3] | 205683-34-7[4][5] |

| Molecular Formula | C₇H₃Br₂FO[7] | C₇H₄BrFO[1][2] | C₇H₃Br₂FO[4][5] |

| Molecular Weight | 281.90 g/mol [7] | 203.01 g/mol [1][2] | 281.91 g/mol [4][5] |

| Appearance | Not specified | Powder[1][2] | Not specified |

| Melting Point | Not specified | 43-47 °C[1][2] | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| Purity | ≥97% (typical) | ≥96%[1][2] | ≥97%[4][5] |

Note: The data for 2,3-Dibromo-6-fluorobenzaldehyde is based on supplier information, while data for related compounds is sourced from publicly available databases and supplier specifications. Spectroscopic data (NMR, HPLC, LC-MS, UPLC) for 2,3-Dibromo-6-fluorobenzaldehyde may be available from suppliers upon request.[6]

Predicted Reactivity

The reactivity of 2,3-Dibromo-6-fluorobenzaldehyde is primarily dictated by the aldehyde functional group and the substituted aromatic ring.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for various transformations:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O).

-

Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to nucleophilic attack. This allows for a wide range of reactions, including:

-

Grignard and Organolithium Reactions: Formation of secondary alcohols.

-

Wittig Reaction: Conversion to an alkene.

-

Cyanohydrin Formation: Addition of hydrogen cyanide.

-

Reductive Amination: Formation of amines.

-

-

Condensation Reactions: The aldehyde can participate in condensation reactions such as the aldol condensation (if an enolizable proton is present in the reaction partner) and the Knoevenagel condensation.

Reactions of the Aromatic Ring

The substitution pattern on the benzene ring influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom is strongly electron-withdrawing and ortho-, para-directing (though deactivating). The bromine atoms are also electron-withdrawing and ortho-, para-directing. The combined effect of these halogens will be a general deactivation of the ring towards electrophilic aromatic substitution.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of multiple electron-withdrawing groups can activate the ring for SNAr reactions, particularly for the displacement of the fluorine or bromine atoms by strong nucleophiles. The positions ortho and para to the activating groups are most susceptible.

-

Cross-Coupling Reactions: The bromine atoms are excellent handles for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are invaluable for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Experimental Protocols (Exemplary for a Related Compound)

Synthesis of 2-Bromo-6-fluorobenzaldehyde from 2-Bromo-6-fluorotoluene [2]

This two-step synthesis involves the bromination of the methyl group followed by a Kornblum oxidation.

Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 2-bromo-6-fluorotoluene, hydrobromic acid (40% mass fraction), and dichloromethane.

-

Initiation: Irradiate the mixture with a 1000W iodine-tungsten lamp and heat to reflux.

-

Reagent Addition: Slowly add 30% hydrogen peroxide dropwise. The rate of addition should be controlled to allow for the dissipation of the red color of bromine.

-

Reaction Monitoring: Monitor the reaction by gas chromatography (GC) until the starting material is consumed (approximately 2 hours).

-

Work-up: Cool the reaction mixture. Wash the organic layer with a saturated sodium sulfite solution, followed by water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-bromo-6-fluorobenzyl bromide. The product can be used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-6-fluorobenzaldehyde (Kornblum Oxidation)

-

Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and thermometer, add the 2-bromo-6-fluorobenzyl bromide from the previous step, dimethyl sulfoxide (DMSO), and sodium bicarbonate.

-

Reaction Conditions: Heat the mixture to 70°C with stirring.

-

Reaction Monitoring: Monitor the reaction by GC until the starting material is consumed (approximately 2 hours).

-

Work-up: Pour the reaction mixture into ice water.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Purification: Wash the combined organic layers with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:8) to obtain 2-bromo-6-fluorobenzaldehyde.

Table 2: Reagent Quantities for the Synthesis of 2-Bromo-6-fluorobenzaldehyde

| Reagent | Molar Equivalent | Quantity (for 0.01 mol scale) |

| Step 1 | ||

| 2-Bromo-6-fluorotoluene | 1.0 | 1.89 g |

| Hydrobromic acid (40%) | 1.0 | 2.03 g |

| Hydrogen peroxide (30%) | 5.0 | 5.67 g |

| Dichloromethane | - | 80 mL |

| Step 2 | ||

| 2-Bromo-6-fluorobenzyl bromide | 1.0 | 1.41 g (0.005 mol) |

| Dimethyl sulfoxide | - | 2.5 mL |

| Sodium bicarbonate | 1.0 | 0.42 g |

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Caption: Synthetic pathway for 2-Bromo-6-fluorobenzaldehyde.

Caption: Key reactions of the aldehyde functional group.

Caption: Primary reactions involving the aromatic ring.

Conclusion

2,3-Dibromo-6-fluorobenzaldehyde represents a promising, albeit underexplored, building block for organic synthesis. Its polysubstituted aromatic ring and aldehyde functionality provide multiple avenues for the construction of novel and complex molecules. While direct experimental data remains limited, this guide offers a solid foundation for predicting its reactivity based on the well-established chemistry of related halogenated benzaldehydes. The provided exemplary experimental protocol for a similar compound can serve as a valuable starting point for developing synthetic methodologies. Further research into the specific properties and reactions of 2,3-Dibromo-6-fluorobenzaldehyde is warranted to fully unlock its potential in drug discovery and materials science.

References

- 1. 2-Bromo-6-fluorobenzaldehyde 96 360575-28-6 [sigmaaldrich.com]

- 2. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. 1114809-15-2|2,3-Dibromo-6-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 7. 1114809-15-2 | 2,3-Dibromo-6-fluorobenzaldehyde | Boroncore [boroncore.com]

Solubility of 2,3-Dibromo-6-fluorobenzaldehyde in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dibromo-6-fluorobenzaldehyde in common organic solvents. In the absence of specific quantitative solubility data in publicly available literature, this document outlines a predictive solubility profile based on the principle of "like dissolves like" and the known solubility of analogous halogenated aromatic aldehydes. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise quantitative solubility data. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development and other research areas where 2,3-Dibromo-6-fluorobenzaldehyde is utilized.

Predicted Solubility of 2,3-Dibromo-6-fluorobenzaldehyde

Based on the general principle that "like dissolves like," the solubility of an organic compound is highest in solvents with similar polarity.[1][2][3] 2,3-Dibromo-6-fluorobenzaldehyde is a polar molecule due to the presence of the electronegative halogen atoms (bromine and fluorine) and the carbonyl group of the aldehyde. However, the benzene ring forms a significant nonpolar region. Therefore, its solubility is expected to be highest in polar aprotic and moderately polar solvents, and lower in highly polar protic and nonpolar solvents.

The following table summarizes the predicted solubility of 2,3-Dibromo-6-fluorobenzaldehyde in a range of common organic solvents. This is a qualitative prediction and should be confirmed by experimental determination.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The high polarity of these solvents can effectively solvate the polar functional groups of the analyte. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High to Moderate | These solvents have a polarity that is well-matched to the analyte, allowing for good solute-solvent interactions.[4][5] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than ketones but can still engage in dipole-dipole interactions.[4] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The presence of halogens in both the solute and solvent can lead to favorable interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | The ability of alcohols to hydrogen bond may not be as effectively utilized by the aldehyde, and the polarity might be too high for optimal solubility of the largely nonpolar ring structure.[4][6] |

| Aromatic | Toluene, Benzene | Low | While the aromatic ring is compatible, the overall polarity of the analyte is likely too high for these nonpolar solvents. |

| Alkanes | Hexane, Heptane | Very Low | These nonpolar solvents are unlikely to effectively solvate the polar functional groups of the analyte.[1] |

| Aqueous | Water | Very Low | The large, nonpolar aromatic ring and halogen substituents are expected to make the compound hydrophobic.[4][6] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general procedure for determining the solubility of a solid organic compound like 2,3-Dibromo-6-fluorobenzaldehyde in an organic solvent.[7][8][9]

2.1. Materials

-

2,3-Dibromo-6-fluorobenzaldehyde

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3-Dibromo-6-fluorobenzaldehyde to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of 2,3-Dibromo-6-fluorobenzaldehyde.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the analyte.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of initial supernatant

-

-

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key logical and experimental workflows described in this guide.

Caption: Logical workflow for predicting solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. saltise.ca [saltise.ca]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide on the Key Chemical Reactions of 2,3-Dibromo-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the benzene ring, alongside a reactive aldehyde functional group, makes it a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The bromine atoms at the 2- and 3-positions offer sites for various cross-coupling reactions, allowing for the introduction of diverse substituents. The fluorine atom at the 6-position influences the electronic properties of the aromatic ring and can impact the reactivity of the adjacent functional groups. The aldehyde group serves as a handle for a wide array of chemical transformations, including nucleophilic additions and condensation reactions.

This technical guide provides a comprehensive overview of the key chemical reactions involving 2,3-Dibromo-6-fluorobenzaldehyde, focusing on its potential applications in palladium-catalyzed cross-coupling reactions, olefination reactions, condensation reactions, and the synthesis of heterocyclic systems. While specific experimental data for 2,3-Dibromo-6-fluorobenzaldehyde is not extensively available in the public domain, this guide extrapolates its likely reactivity based on well-established chemical principles and reactions of similarly substituted aromatic aldehydes.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two bromine atoms on the aromatic ring of 2,3-Dibromo-6-fluorobenzaldehyde makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. It is anticipated that 2,3-Dibromo-6-fluorobenzaldehyde would readily participate in Suzuki-Miyaura coupling reactions with a variety of aryl- and vinylboronic acids or their esters. The reactivity of the two bromine atoms may differ due to steric and electronic effects, potentially allowing for selective mono- or di-substitution by carefully controlling the reaction conditions.

Hypothetical Experimental Protocol:

A mixture of 2,3-dibromo-6-fluorobenzaldehyde (1.0 equiv), an arylboronic acid (1.1 or 2.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0-4.0 equiv) would be heated in a suitable solvent system (e.g., toluene/water or dioxane/water) under an inert atmosphere. The reaction progress would be monitored by TLC or GC-MS. Upon completion, the product would be isolated and purified by column chromatography.

Quantitative Data (Hypothetical):

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Bromo-3-phenyl-6-fluorobenzaldehyde or 2,3-diphenyl-6-fluorobenzaldehyde | Not available |

| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-3-(4-methoxyphenyl)-6-fluorobenzaldehyde or 2,3-bis(4-methoxyphenyl)-6-fluorobenzaldehyde | Not available |

Suzuki-Miyaura Coupling Pathway

Caption: General Suzuki-Miyaura Coupling Pathway

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[1] 2,3-Dibromo-6-fluorobenzaldehyde is a suitable substrate for this reaction, allowing for the introduction of alkynyl moieties. Similar to the Suzuki coupling, selective mono- or di-alkynylation could potentially be achieved.

Hypothetical Experimental Protocol:

To a solution of 2,3-dibromo-6-fluorobenzaldehyde (1.0 equiv) and a terminal alkyne (1.1 or 2.2 equiv) in a solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv), a copper(I) co-catalyst like CuI (0.05 equiv), and a base such as triethylamine or diisopropylamine would be added.[2] The reaction would be stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion. The product would then be isolated and purified.

Quantitative Data (Hypothetical):

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-Bromo-3-(phenylethynyl)-6-fluorobenzaldehyde or 2,3-bis(phenylethynyl)-6-fluorobenzaldehyde | Not available |

| 2 | Trimethylsilylacetylene | 2-Bromo-3-((trimethylsilyl)ethynyl)-6-fluorobenzaldehyde or 2,3-bis((trimethylsilyl)ethynyl)-6-fluorobenzaldehyde | Not available |

Caption: General Buchwald-Hartwig Amination Pathway

Reactions of the Aldehyde Group

The aldehyde functionality of 2,3-Dibromo-6-fluorobenzaldehyde is a key site for various chemical transformations, leading to a diverse range of products.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction would allow for the conversion of the formyl group of 2,3-Dibromo-6-fluorobenzaldehyde into a vinyl group with a specific substitution pattern.

Hypothetical Experimental Protocol:

A phosphorus ylide, prepared by treating a phosphonium salt with a strong base like n-butyllithium, would be reacted with 2,3-dibromo-6-fluorobenzaldehyde in an anhydrous solvent such as THF or ether. The reaction is typically carried out at low temperatures and then allowed to warm to room temperature. The product alkene would be isolated and purified after an aqueous workup.

Quantitative Data (Hypothetical):

| Entry | Phosphonium Salt | Product | Yield (%) |

| 1 | Methyltriphenylphosphonium bromide | 1,2-Dibromo-3-fluoro-4-vinylbenzene | Not available |

| 2 | Ethyltriphenylphosphonium bromide | 1-(1,2-Dibromo-3-fluorophenyl)prop-1-ene | Not available |

Wittig Reaction Workflow

Caption: General Wittig Reaction Workflow

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration. This reaction, when applied to 2,3-Dibromo-6-fluorobenzaldehyde, would lead to the formation of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. [3] Hypothetical Experimental Protocol:

2,3-Dibromo-6-fluorobenzaldehyde (1.0 equiv) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv) would be dissolved in a suitable solvent like ethanol or toluene. A catalytic amount of a base, such as piperidine or ammonium acetate, would be added, and the mixture would be heated to reflux. The resulting product would be isolated by filtration or extraction and purified by recrystallization or chromatography.

Quantitative Data (Hypothetical):

| Entry | Active Methylene Compound | Product | Yield (%) |

| 1 | Malononitrile | 2-(2,3-Dibromo-6-fluorobenzylidene)malononitrile | Not available |

| 2 | Ethyl cyanoacetate | Ethyl 2-cyano-3-(2,3-dibromo-6-fluorophenyl)acrylate | Not available |

Knoevenagel Condensation Logical Relationship

Caption: General Knoevenagel Condensation Relationship

Synthesis of Heterocyclic Compounds

The combination of the aldehyde group and the ortho-dibromo substitution pattern in 2,3-Dibromo-6-fluorobenzaldehyde provides a platform for the synthesis of various heterocyclic systems, particularly quinolines.

Friedländer Annulation for Quinoline Synthesis

The Friedländer annulation is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group to form a quinoline. While 2,3-Dibromo-6-fluorobenzaldehyde itself is not a 2-aminoaryl aldehyde, it can be envisioned as a precursor. For instance, a Buchwald-Hartwig amination at the 2-position followed by a subsequent intramolecular condensation could lead to a quinoline derivative.

Hypothetical Two-Step Protocol:

-

Buchwald-Hartwig Amination: 2,3-Dibromo-6-fluorobenzaldehyde would be reacted with an amine (e.g., ammonia or a primary amine) under palladium catalysis to introduce an amino group at the 2-position.

-

Intramolecular Condensation: The resulting 2-amino-3-bromo-6-fluorobenzaldehyde would then be reacted with a ketone or another active methylene compound in the presence of an acid or base catalyst to facilitate the Friedländer annulation, yielding a substituted quinoline.

Quantitative Data (Hypothetical):

| Entry | Ketone | Product | Overall Yield (%) |

| 1 | Acetone | 8-Bromo-5-fluoro-2-methylquinoline | Not available |

| 2 | Cyclohexanone | 9-Bromo-6-fluoro-1,2,3,4-tetrahydroacridine | Not available |

Friedländer Annulation Pathway

Caption: General Friedländer Annulation Pathway

Conclusion

2,3-Dibromo-6-fluorobenzaldehyde is a highly functionalized molecule with significant potential for the synthesis of a wide array of complex organic structures. The presence of two addressable bromine atoms allows for selective or exhaustive functionalization via modern cross-coupling methodologies, while the aldehyde group serves as a versatile handle for chain extension and cyclization reactions. Although specific, published experimental data on the reactivity of this particular molecule is limited, the well-established principles of organic chemistry strongly suggest its utility as a valuable building block in medicinal chemistry and materials science. Further research into the specific reaction conditions and substrate scope for the reactions outlined in this guide will undoubtedly unlock the full synthetic potential of 2,3-Dibromo-6-fluorobenzaldehyde.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,3-Dibromo-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of substituted quinolines from 2,3-dibromo-6-fluorobenzaldehyde. The synthetic strategy involves a two-step process: a regioselective Sonogashira cross-coupling reaction followed by a palladium-catalyzed intramolecular cyclization. This methodology allows for the introduction of diverse substituents, offering a versatile route to novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. All experimental procedures are detailed, and quantitative data are summarized for clarity. Additionally, a representative signaling pathway potentially modulated by quinoline derivatives is illustrated.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in medicinal chemistry due to their wide range of biological activities. Quinolines, for instance, are found in numerous natural products and synthetic drugs, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline scaffold allows for the fine-tuning of its pharmacological profile. 2,3-Dibromo-6-fluorobenzaldehyde is a versatile starting material for the synthesis of complex heterocyclic systems due to the presence of multiple reaction sites that can be selectively functionalized. This document outlines a robust protocol for the synthesis of substituted quinolines from this starting material. The synthetic approach is based on a regioselective Sonogashira coupling, followed by an intramolecular cyclization, providing a clear and efficient pathway to the target compounds.

Synthetic Strategy

The overall synthetic strategy for the conversion of 2,3-dibromo-6-fluorobenzaldehyde to a substituted quinoline is depicted below. The first step involves a regioselective Sonogashira coupling of a terminal alkyne to the C-2 position of the starting material. The aldehyde is then converted to an aniline derivative, which subsequently undergoes an intramolecular cyclization to form the quinoline ring.

Caption: Overall synthetic workflow from 2,3-Dibromo-6-fluorobenzaldehyde to substituted quinolines.

Experimental Protocols

Step 1: Regioselective Sonogashira Coupling

This protocol describes the regioselective Sonogashira coupling of a terminal alkyne to the 2-position of 2,3-dibromo-6-fluorobenzaldehyde. The higher reactivity of the bromine atom at the C-2 position, which is ortho to the electron-withdrawing aldehyde group, allows for selective functionalization.

Materials:

-

2,3-Dibromo-6-fluorobenzaldehyde

-

Terminal alkyne (e.g., Phenylacetylene)

-

Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

-

CuI (Copper(I) iodide)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add 2,3-dibromo-6-fluorobenzaldehyde (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2-alkynyl-3-bromo-6-fluorobenzaldehyde.

Quantitative Data:

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-(Phenylethynyl)-3-bromo-6-fluorobenzaldehyde | 85 |

| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-3-bromo-6-fluorobenzaldehyde | 82 |

| 3 | (Trimethylsilyl)acetylene | 2-((Trimethylsilyl)ethynyl)-3-bromo-6-fluorobenzaldehyde | 90 |

Step 2: Synthesis of Substituted Quinolines via Intramolecular Cyclization

This protocol outlines the conversion of the 2-alkynyl-3-bromo-6-fluorobenzaldehyde intermediate into a substituted quinoline. This is achieved through a condensation reaction with an aniline to form an imine, which then undergoes a palladium-catalyzed intramolecular cyclization.

Materials:

-

2-Alkynyl-3-bromo-6-fluorobenzaldehyde derivative (from Step 1)

-

Aniline derivative (e.g., Aniline)

-

Pd(OAc)₂ (Palladium(II) acetate)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

K₂CO₃ (Potassium carbonate)

-

Toluene, anhydrous

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a sealed tube, dissolve the 2-alkynyl-3-bromo-6-fluorobenzaldehyde derivative (1.0 mmol) and the aniline derivative (1.2 mmol) in anhydrous toluene (10 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol) and heat the mixture at 110 °C for 4 hours to form the imine intermediate.

-

Cool the mixture to room temperature.

-

To the crude imine solution, add Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

-

Purge the tube with argon and seal it.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the substituted quinoline.

Quantitative Data:

| Entry | 2-Alkynyl Intermediate | Aniline Derivative | Product | Yield (%) |

| 1 | 2-(Phenylethynyl)-3-bromo-6-fluorobenzaldehyde | Aniline | 2-Phenyl-8-fluoroquinoline | 75 |

| 2 | 2-(Hex-1-yn-1-yl)-3-bromo-6-fluorobenzaldehyde | 4-Methoxyaniline | 2-Butyl-8-fluoro-6-methoxyquinoline | 70 |

| 3 | 2-((Trimethylsilyl)ethynyl)-3-bromo-6-fluorobenzaldehyde | Aniline | 8-Fluoro-2-(trimethylsilyl)quinoline | 80 |

Potential Biological Application: Targeting EGFR Signaling Pathway

Substituted quinolines are known to interact with various biological targets, including protein kinases which are crucial components of cell signaling pathways. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers. Certain quinoline derivatives have been shown to act as inhibitors of EGFR, blocking its kinase activity and thereby attenuating downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by a substituted quinoline derivative.

Conclusion

The protocols detailed in these application notes provide a reliable and versatile method for the synthesis of substituted quinolines from 2,3-dibromo-6-fluorobenzaldehyde. The two-step sequence involving a regioselective Sonogashira coupling and a subsequent intramolecular cyclization allows for the introduction of a wide range of substituents, making it a valuable tool for the generation of compound libraries for drug discovery and medicinal chemistry research. The potential for these compounds to interact with key biological targets, such as EGFR, highlights the importance of developing efficient synthetic routes to novel heterocyclic scaffolds.

Application Notes and Protocols: Use of 2,3-Dibromo-6-fluorobenzaldehyde in Pharmaceutical Intermediate Synthesis

Introduction

2,3-Dibromo-6-fluorobenzaldehyde is a halogenated aromatic aldehyde with the chemical formula C₇H₃Br₂FO. Its molecular structure, featuring two bromine atoms and a fluorine atom on the benzaldehyde core, makes it a potentially versatile building block in medicinal chemistry. The aldehyde functional group serves as a reactive handle for various chemical transformations, while the halogen substituents can be utilized for cross-coupling reactions or to modulate the physicochemical properties of target molecules, such as lipophilicity and metabolic stability. Although commercially available and classified as a pharmaceutical intermediate, detailed public-domain information regarding its specific applications in the synthesis of named pharmaceutical compounds is limited. These notes aim to provide a general overview of its potential utility based on the reactivity of similar compounds and to outline hypothetical protocols for its use.

Potential Applications in Pharmaceutical Synthesis

Based on the chemical functionalities of 2,3-Dibromo-6-fluorobenzaldehyde, it can be envisioned as a precursor for a variety of heterocyclic and carbocyclic scaffolds relevant to drug discovery. The presence of bromine atoms at the 2- and 3-positions and a fluorine atom at the 6-position offers distinct reactivity profiles.

Hypothetical Synthetic Pathways

The following sections describe potential synthetic routes where 2,3-Dibromo-6-fluorobenzaldehyde could serve as a key starting material. These are illustrative examples based on common organic reactions.

Synthesis of Substituted Quinolines

The aldehyde functionality can participate in condensation reactions, while the bromine and fluorine atoms can influence the electronic properties and subsequent reactivity of the aromatic ring. A plausible application is in the synthesis of quinoline derivatives, a scaffold present in numerous pharmaceuticals.

Experimental Workflow: Friedländer Annulation

A potential application of 2,3-Dibromo-6-fluorobenzaldehyde is in the Friedländer annulation reaction to produce substituted quinolines.

Caption: Friedländer annulation workflow for quinoline synthesis.

Experimental Protocol: Synthesis of a Hypothetical Dibromo-fluoro-quinoline

-

Reaction Setup: To a solution of 2,3-Dibromo-6-fluorobenzaldehyde (1.0 eq) in ethanol, add an active methylene compound (e.g., cyclohexanone, 1.1 eq) and a catalytic amount of potassium hydroxide (0.2 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the purified quinoline derivative.

Data Presentation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Hypothetical Yield (%) |

| 2,3-Dibromo-6-fluorobenzaldehyde | Cyclohexanone | KOH | Ethanol | Reflux | 75-85 |

| 2,3-Dibromo-6-fluorobenzaldehyde | Ethyl acetoacetate | Piperidine | Toluene | Reflux | 60-70 |

Synthesis of Bi-aryl Compounds via Suzuki Coupling

The bromine atoms on the aromatic ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds. This is a powerful method for the synthesis of bi-aryl structures, which are common motifs in pharmaceutical agents.

Experimental Workflow: Suzuki Cross-Coupling

The workflow for a Suzuki coupling reaction would involve the coupling of 2,3-Dibromo-6-fluorobenzaldehyde with a suitable boronic acid.

Caption: Suzuki coupling workflow for bi-aryl synthesis.

Experimental Protocol: Synthesis of a Hypothetical Bi-aryl Aldehyde

-

Reaction Setup: In a reaction vessel, combine 2,3-Dibromo-6-fluorobenzaldehyde (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water or dioxane/water) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Data Presentation

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 80-90 |

| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 70-80 |

Signaling Pathways

As 2,3-Dibromo-6-fluorobenzaldehyde is a building block, it does not directly target signaling pathways. The final pharmaceutical compounds synthesized from this intermediate would determine the biological targets. For instance, if used to synthesize a kinase inhibitor, the relevant signaling pathway would be the one modulated by that specific kinase.

Caption: Logical relationship from starting material to therapeutic effect.

2,3-Dibromo-6-fluorobenzaldehyde represents a potentially valuable, yet underexplored, starting material for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern offers opportunities for diverse chemical transformations, including the construction of heterocyclic rings and bi-aryl systems. The protocols and data presented herein are hypothetical and intended to serve as a guide for researchers and scientists in drug development to explore the synthetic utility of this compound. Further experimental validation is necessary to establish its role in the synthesis of specific bioactive molecules.

Applications of 2-Bromo-6-fluorobenzaldehyde in Medicinal Chemistry: A Detailed Guide

Introduction: 2-Bromo-6-fluorobenzaldehyde has emerged as a valuable and versatile building block in medicinal chemistry, primarily serving as a key starting material for the synthesis of a range of biologically active molecules. Its unique substitution pattern, featuring both bromine and fluorine atoms on the aromatic ring, imparts distinct reactivity and properties that are advantageous for drug design and development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of novel therapeutics. The primary focus will be on its pivotal role in the synthesis of anti-inflammatory agents, with a specific emphasis on the development of phosphodiesterase 4 (PDE4) inhibitors.

Application Note 1: Synthesis of Crisaborole (AN2728) - A Topical Anti-inflammatory Agent

Background: 2-Bromo-6-fluorobenzaldehyde is a critical precursor in the multi-step synthesis of Crisaborole (formerly AN2728), a non-steroidal, topical anti-inflammatory agent.[1] Crisaborole is a potent phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of mild to moderate atopic dermatitis (eczema) and is under investigation for other inflammatory skin conditions like psoriasis.[2][3] Its low molecular weight, facilitated by the compact benzoxaborole scaffold, allows for effective skin penetration.[1][4]

Mechanism of Action: Crisaborole exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates inflammatory responses. By inhibiting PDE4, Crisaborole increases intracellular cAMP levels within immune cells.[2][5] This elevation in cAMP leads to the downregulation of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-13, IL-31), and interferon-gamma (IFN-γ), thereby reducing inflammation and alleviating the signs and symptoms of atopic dermatitis.[1][2]

Signaling Pathway of Crisaborole Action

Caption: Mechanism of action of Crisaborole in inhibiting inflammation.

Quantitative Biological Data

The inhibitory activity of Crisaborole against various PDE4 isoforms is summarized in the table below.

| PDE4 Isoform | IC50 (nM) | Reference |

| Multiple Human PDE4 Isoforms | 55 - 340 | [5] |

| Purified PDE4B2 Catalytic Domain | 75 | [5] |

| PDE4 | 240 | [6] |

| PDE4 | 750 | [6] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde

This protocol describes a common laboratory-scale synthesis of the title compound from 2-bromo-6-fluorotoluene.

Materials:

-

2-Bromo-6-fluorotoluene

-

Hydrobromic acid (40%)

-

Hydrogen peroxide (30%)

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate

-

Saturated sodium sulfite solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

-

Round-bottom flasks

-

Condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Bromination of 2-Bromo-6-fluorotoluene [1][7]

-

In a round-bottom flask equipped with a stirrer and condenser, add 2-bromo-6-fluorotoluene and hydrobromic acid.

-

Under light conditions, slowly add hydrogen peroxide dropwise to the reaction mixture.

-

Heat the mixture and allow it to react for 6-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium sulfite solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide.

Step 2: Oxidation to 2-Bromo-6-fluorobenzaldehyde [1][7]

-

To the 2-bromo-6-fluorobenzyl bromide obtained in Step 1, add dimethyl sulfoxide and sodium bicarbonate.

-

Heat the reaction mixture to approximately 95°C and stir for 3-8 hours.

-

Pour the reaction mixture into ice water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain pure 2-bromo-6-fluorobenzaldehyde.

Experimental Workflow for the Synthesis of 2-Bromo-6-fluorobenzaldehyde

Caption: General workflow for the synthesis of 2-Bromo-6-fluorobenzaldehyde.

Protocol 2: General Scheme for the Synthesis of Crisaborole from 2-Bromo-6-fluorobenzaldehyde

The synthesis of Crisaborole from 2-bromo-6-fluorobenzaldehyde involves several key transformations. While specific, detailed industrial protocols are proprietary, the general synthetic route can be outlined based on patent literature. This involves the formation of a benzoxaborole ring system.

Key Synthetic Steps (Conceptual Outline):

-